![molecular formula C11H16N4O2 B592195 tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1105187-42-5](/img/structure/B592195.png)
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of compounds that have been studied for their potential antiviral and anticancer properties. They are known to interact with various biological targets and have been used in the design of small molecules against flaviviruses .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” are not available, similar compounds have been synthesized and studied. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed, synthesized, and investigated for inhibition on both CDK kinase activity and cellular proliferation of pancreatic cancer .
Wissenschaftliche Forschungsanwendungen
Multi-Targeted Kinase Inhibitors
This compound has been explored for its potential as a multi-targeted kinase inhibitor . Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote cancer cell proliferation and survival . The pyrrolo[3,4-d]pyrimidine derivatives have shown promising results in inducing apoptosis and inhibiting the growth of cancer cells by targeting multiple kinases simultaneously .
Apoptosis Inducers
Research has indicated that certain derivatives of pyrrolo[3,4-d]pyrimidine can act as apoptosis inducers . Apoptosis is a programmed cell death process that is often dysregulated in cancer cells. By inducing apoptosis, these compounds can effectively eliminate cancer cells and have been shown to increase the levels of proapoptotic proteins while decreasing anti-apoptotic proteins .
Protein Kinase B (Akt) Inhibition
The compound has been identified as a potential inhibitor of Protein Kinase B (Akt) , which is a key player in cell proliferation and survival signaling pathways. Inhibiting Akt can lead to the suppression of tumor growth and is considered a promising strategy for cancer therapy .
Antitubercular Activity
Pyrrolo[3,4-d]pyrimidine derivatives have been investigated for their antitubercular activity . Tuberculosis (TB) is caused by the bacterium Mycobacterium tuberculosis, and new antitubercular agents are needed to combat TB resistance. These compounds have shown potential in penetrating bacterial cells and interacting with target sites to exert their antitubercular effects .
Anti-Inflammatory Applications
The synthesis and application of pyrrolo[3,4-d]pyrimidine derivatives in anti-inflammatory treatments have been a subject of research. Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. These compounds have been synthesized and evaluated for their efficacy in reducing inflammation .
Medicinal Chemistry
In the field of medicinal chemistry , tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents with improved potency and selectivity .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in apoptosis induction within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, which is a fundamental process in cellular replication and division .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGFCEXVKKHXQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676656 |
Source


|
| Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105187-42-5 |
Source


|
| Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


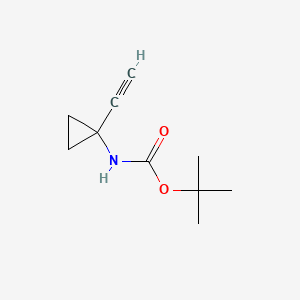


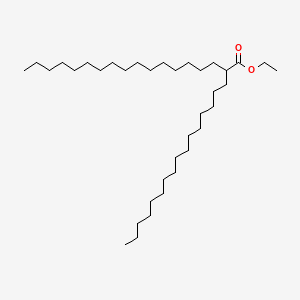


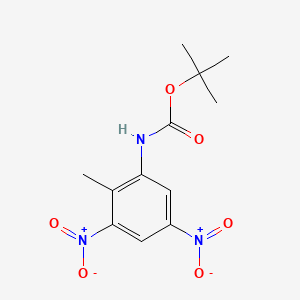
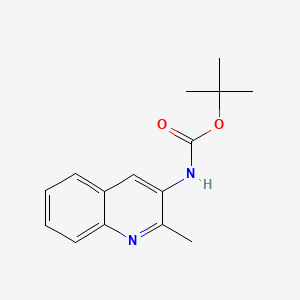

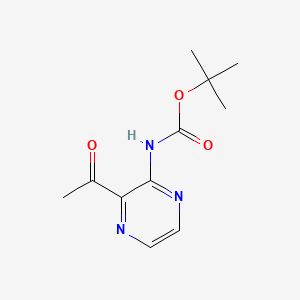

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)
